ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate
Description
Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring. The structure includes:
- A benzo[c]thiadiazole dioxido moiety, which imparts electron-withdrawing properties due to the sulfone group (2,2-dioxide).
- A 3-methyl substituent on the thiadiazole ring, influencing steric and electronic interactions.
- A piperidine ring linked via the nitrogen at position 4, functionalized with an ethyl carboxylate group at the 1-position.
Properties
IUPAC Name |
ethyl 4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-15(19)17-10-8-12(9-11-17)18-14-7-5-4-6-13(14)16(2)23(18,20)21/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPINHODIKMEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate typically involves a multi-step process:
Preparation of Intermediate Compounds
Begin with the synthesis of the thiadiazole ring by reacting 3-methyl-2-nitrobenzoic acid with thionyl chloride.
Reduce the nitro group to an amino group using catalytic hydrogenation.
Cyclize the amino compound with sulfur monochloride to form the thiadiazole ring.
Coupling Reactions
React the thiadiazole intermediate with ethyl 4-piperidinecarboxylate in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purify the product via column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity, often incorporating automated systems for precise control over reaction conditions. Catalysts and solvents are carefully chosen to maximize efficiency, and industrial chromatography is employed for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate undergoes several types of reactions:
Oxidation: : The compound can undergo oxidative reactions, especially on the piperidine ring, forming N-oxide derivatives.
Reduction: : Reduction can occur at the thiadiazole moiety, potentially modifying its biological activity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: : N-oxides.
Reduction: : Reduced thiadiazole derivatives.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is used in various scientific research domains:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules and potential use as a probe in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : It can bind to enzymes or receptors, modulating their activity.
Pathways: : May involve modulation of signal transduction pathways, inhibition of enzyme activity, or altering receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Benzo[c][1,2,5]thiadiazole Derivatives
The target compound shares its benzo[c]thiadiazole dioxido core with Me@HAPTHI (), a norepinephrine transporter ligand. However, Me@HAPTHI replaces the piperidine-carboxylate with a hydroxybutyl-methylamino chain, highlighting how substituent choice tailors biological targeting .
Thiadiazole-Fused Derivatives ( and )
Compounds like ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a) () feature a 1,3,4-thiadiazole ring but lack the benzo-fused system and piperidine moiety. The ethyl carboxylate in 7a is directly attached to the thiadiazole, contrasting with the target’s piperidine linkage .
Piperidine-Based Analogues
Compound 17 (), tert-butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate, shares the piperidine-carboxylate backbone but replaces the thiadiazole with an imidazole-pyrimidine system. This difference underscores the piperidine-carboxylate group’s versatility in accommodating diverse pharmacophores .
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Impact of Substituents
- Piperidine vs. Aliphatic Chains : The piperidine ring in the target compound introduces rigidity and spatial orientation absent in Me@HAPTHI’s flexible hydroxybutyl chain, which may affect blood-brain barrier penetration .
- Carboxylate Position : The ethyl carboxylate in the target is distal to the benzo-thiadiazole core, whereas in compound 7a, it is directly conjugated to the thiadiazole, altering solubility and metabolic stability .
Biological Activity
Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 364.42 g/mol. The presence of the piperidine ring and the thiadiazole moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Antitumor Activity
The compound's structural features suggest potential antitumor effects. Research involving piperidine derivatives has shown that modifications can enhance cellular potency and selectivity against cancer cells. For example, compounds with similar piperidine structures demonstrated robust antitumor activity in xenograft models at doses as high as 160 mg/kg . Such findings support the hypothesis that this compound may possess similar effects.
The mechanism by which this compound exerts its biological effects may involve modulation of specific enzymatic pathways or receptor interactions. For instance, related compounds have been shown to inhibit histone methyltransferases such as EZH2, leading to altered gene expression profiles in cancer cells . This suggests that this compound might also influence epigenetic regulation.
Case Studies
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that related piperidine compounds may cause skin and eye irritation at certain concentrations . Further studies are necessary to establish a comprehensive safety profile for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
